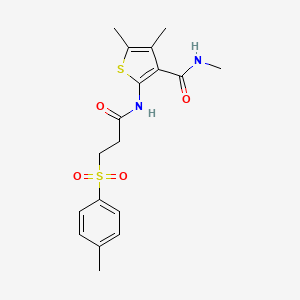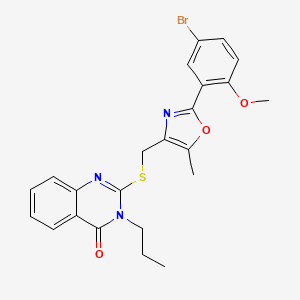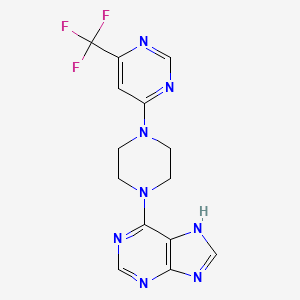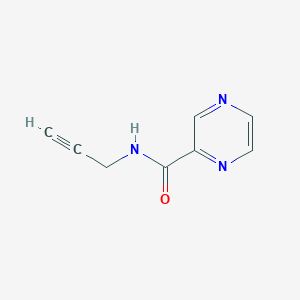
N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thiophene, which is a heterocyclic aromatic compound.
Mecanismo De Acción
The mechanism of action of N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide is not fully understood. However, it has been suggested that the compound acts as a charge-transporting material in organic electronic devices. It has also been proposed that the compound may have potential applications in the field of organic photovoltaics due to its ability to absorb light in the visible region of the electromagnetic spectrum.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide. However, it has been reported that the compound is non-toxic and has low cytotoxicity. This makes it a suitable candidate for use in biomedical applications such as drug delivery systems and biosensors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide is its high purity and yield. This makes it a suitable candidate for use in organic electronic devices where high purity materials are required. However, one of the limitations of the compound is its high cost of synthesis, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide. One area of research is in the development of novel organic electronic devices using the compound as a building block. Another area of research is in the development of biomedical applications such as drug delivery systems and biosensors. Additionally, research can be conducted to optimize the synthesis method of the compound to reduce the cost of synthesis and increase the yield.
Métodos De Síntesis
The synthesis of N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide involves the reaction of 3-tosylpropanoyl chloride with 2-amino-4,5-dimethylthiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction yields N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide as the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide has shown potential applications in various scientific research fields. One of the primary applications is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown promising results in the development of electronic devices such as organic solar cells, organic field-effect transistors, and organic light-emitting diodes.
Propiedades
IUPAC Name |
N,4,5-trimethyl-2-[3-(4-methylphenyl)sulfonylpropanoylamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-11-5-7-14(8-6-11)26(23,24)10-9-15(21)20-18-16(17(22)19-4)12(2)13(3)25-18/h5-8H,9-10H2,1-4H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVPBWMJQLKBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C(=C(S2)C)C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2740337.png)
![2-Chloro-N-[3-(2-oxopyrimidin-1-yl)propyl]acetamide](/img/structure/B2740343.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2740344.png)
![1-(2-Bromoprop-2-enyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole](/img/structure/B2740345.png)

![N-(3,4-diethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2740349.png)
![3-[(4-chlorophenyl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2740350.png)
![N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2740352.png)



![2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2740357.png)
![1-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2740358.png)